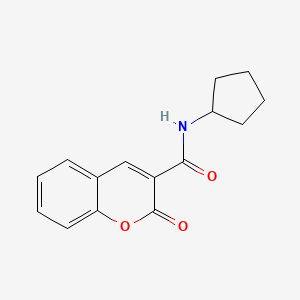

N-cyclopentyl-2-oxo-2H-chromene-3-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-cyclopentyl-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-14(16-11-6-2-3-7-11)12-9-10-5-1-4-8-13(10)19-15(12)18/h1,4-5,8-9,11H,2-3,6-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKITZCPFISFXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of the 2 Oxo 2h Chromene 3 Carboxamide Core

Classical and Contemporary Approaches to 2-Oxo-2H-chromene Synthesis

The formation of the bicyclic 2-oxo-2H-chromene system is a critical first stage. This core is typically synthesized through condensation reactions involving a salicylaldehyde (B1680747) derivative and a compound containing an active methylene (B1212753) group. Several powerful methodologies have been developed for this purpose.

Knoevenagel Condensation Pathways

The Knoevenagel condensation is a classic and widely utilized method for forming the 2-oxo-2H-chromene core. wikipedia.orgthermofisher.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org For the synthesis of the precursor to N-cyclopentyl-2-oxo-2H-chromene-3-carboxamide, this typically involves the reaction of salicylaldehyde with an active methylene compound like diethyl malonate.

The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or pyridine, which is basic enough to deprotonate the active methylene compound to form a carbanion, but not so strong as to induce self-condensation of the salicylaldehyde. wikipedia.orgamazonaws.com The mechanism proceeds via the formation of the carbanion from diethyl malonate, which then acts as a nucleophile, attacking the carbonyl carbon of salicylaldehyde. The resulting intermediate then undergoes an intramolecular cyclization (an oxa-Michael addition) and subsequent dehydration to yield the ethyl 2-oxo-2H-chromene-3-carboxylate. amazonaws.com This ester is the direct precursor for the final amidation step. The use of a Dean-Stark apparatus is common to remove the water generated during the reaction, driving the equilibrium towards product formation. mdpi.com

Table 1: Representative Knoevenagel Condensation for Core Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| Salicylaldehyde | Diethyl malonate | Piperidine / Acetic acid | Toluene (B28343) | Reflux, ~1h (with Dean-Stark) | Ethyl 2-oxo-2H-chromene-3-carboxylate | 84 | mdpi.com |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 2-oxo-2H-chromene-3-carboxamides in a single step. These reactions combine three or more starting materials in a one-pot procedure, minimizing waste and simplifying purification processes.

A common strategy involves the reaction of salicylaldehydes, an active methylene compound (such as a substituted acetoacetanilide), and a third component, often catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). jcsp.org.pkresearchgate.netrsc.org The reaction sequence is typically initiated by a Knoevenagel condensation between the salicylaldehyde and the active methylene compound. acgpubs.org This is followed by a Michael addition and subsequent intramolecular cyclization to construct the chromene ring system. jcsp.org.pk This approach allows for the direct incorporation of the amide functionality, offering a convergent route to the target scaffold. The choice of reactants allows for significant diversity in the final product structure.

Baylis–Hillman Derived Syntheses

The Baylis–Hillman reaction provides another versatile route to the chromene skeleton. This reaction creates a C-C bond between the α-position of an activated alkene and an aldehyde, catalyzed by a nucleophilic tertiary amine, most commonly DABCO. organic-chemistry.orgnrochemistry.com In the context of coumarin (B35378) synthesis, salicylaldehyde reacts with an activated alkene, such as an acrylate (B77674) ester (e.g., methyl acrylate or tert-butyl acrylate). beilstein-journals.org

The mechanism begins with the conjugate addition of DABCO to the acrylate, forming a zwitterionic enolate. This enolate then adds to the aldehyde group of salicylaldehyde. organic-chemistry.orgacs.org The resulting adduct can then undergo an intramolecular cyclization. Depending on the reaction conditions and the specific acrylate used, the reaction can be guided to form either 2H-chromene or 2-oxo-2H-chromene (coumarin) derivatives. beilstein-journals.orgresearchgate.net For instance, the reaction between salicylaldehyde and tert-butyl acrylate in the presence of DABCO can yield a stable Baylis-Hillman adduct, which can then be cyclized under acidic conditions to give the coumarin product. beilstein-journals.org

Amidation Reactions for Carboxamide Formation

Once the 2-oxo-2H-chromene-3-carboxylic acid or its corresponding ester is synthesized, the final step is the formation of the amide bond with cyclopentylamine (B150401).

Coupling Reagent-Mediated Amidation

A highly effective and common method for forming the amide bond is through the use of coupling reagents. This approach involves activating the carboxylic acid group of 2-oxo-2H-chromene-3-carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

The synthesis can proceed via a two-step process where the carboxylic acid is first converted to a more reactive intermediate, such as an acyl chloride. This is often achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. semanticscholar.org The resulting 2-oxo-2H-chromene-3-carbonyl chloride is then reacted with cyclopentylamine, typically in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, to yield the final this compound. semanticscholar.org

Alternatively, one-pot amidation can be achieved using various peptide coupling reagents that generate a highly reactive activated ester in situ. Common examples of such reagents include phosphonium (B103445) salts like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.comresearchgate.netsigmaaldrich.comiris-biotech.de These reagents facilitate the reaction under mild conditions, often minimizing side reactions and racemization if chiral centers are present. uni-kiel.de

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Abbreviation | Activating Group | Ref |

|---|---|---|---|---|

| Carbodiimide | Dicyclohexylcarbodiimide | DCC | O-acylisourea | peptide.com |

| Phosphonium Salt | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) | BOP | OBt Ester | sigmaaldrich.com |

| Aminium/Uronium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | OBt Ester | peptide.comsigmaaldrich.com |

Enzymatic Synthesis Approaches

Enzymatic synthesis represents a green and highly selective alternative for amide bond formation. Lipases, a class of enzymes that typically catalyze the hydrolysis of esters, can be employed to catalyze amidation reactions in non-aqueous (anhydrous) environments. nih.govresearchgate.net

Specifically, immobilized Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435, is effective in catalyzing the direct amidation of carboxylic acids or the aminolysis of esters. researchgate.netnih.gov For the synthesis of N-substituted 2-oxo-2H-chromene-3-carboxamides, a two-step biocatalytic process has been demonstrated. First, a methyl 2-oxo-2H-chromene-3-carboxylate is synthesized. This ester is then reacted with an amine in the presence of an immobilized lipase, such as Lipase TL IM from Thermomyces lanuginosus, in a suitable organic solvent like tert-amyl alcohol. researchgate.netmdpi.com This method proceeds under mild reaction conditions, often at temperatures around 40-50°C, and can be adapted for continuous flow reactor systems, offering high productivity and easy separation of the biocatalyst. researchgate.netmdpi.com This approach avoids the use of harsh reagents and minimizes waste, aligning with the principles of green chemistry. google.com

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 2-oxo-2H-chromene |

| Salicylaldehyde |

| Diethyl malonate |

| Piperidine |

| Pyridine |

| Ethyl 2-oxo-2H-chromene-3-carboxylate |

| Dimethyl malonate |

| tert-Amyl alcohol |

| Methyl 2-oxo-2H-chromene-3-carboxylate |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Methyl acrylate |

| tert-butyl acrylate |

| 2-oxo-2H-chromene-3-carboxylic acid |

| Cyclopentylamine |

| Thionyl chloride |

| Oxalyl chloride |

| 2-oxo-2H-chromene-3-carbonyl chloride |

| Triethylamine |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |

| Candida antarctica lipase B (CALB) |

Specific Synthetic Routes to this compound

The synthesis of the target compound, this compound, is typically achieved through a multi-step process commencing with the formation of the core coumarin ring system, followed by the introduction of the N-cyclopentylcarboxamide moiety. A common and effective method involves the Knoevenagel condensation reaction. mdpi.comrsc.org

One established route begins with the reaction of salicylaldehyde and a malonic ester, such as diethyl malonate, in the presence of a basic catalyst like piperidine with a drop of glacial acetic acid. mdpi.com This condensation reaction, often performed under reflux in a solvent like toluene or ethanol, yields ethyl 2-oxo-2H-chromene-3-carboxylate. mdpi.com

The subsequent and final step is the amidation of the resulting ester. Ethyl 2-oxo-2H-chromene-3-carboxylate is reacted directly with cyclopentylamine. The mixture is typically heated under reflux in a suitable solvent, such as ethanol, for several hours. mdpi.com This nucleophilic acyl substitution reaction, where the amine displaces the ethoxy group, affords the desired this compound as a solid product, which can then be purified by recrystallization. mdpi.com

An alternative approach involves the initial synthesis of 2-oxo-2H-chromene-3-carboxylic acid. This can be achieved by hydrolysis of the corresponding ethyl ester or through direct condensation of salicylaldehyde with malonic acid. mdpi.comrsc.org The carboxylic acid is then activated to form a more reactive intermediate, such as an acid chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. semanticscholar.org This activated intermediate is subsequently reacted with cyclopentylamine, often in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct, to yield the final carboxamide product. semanticscholar.org

Analog Design and Library Synthesis Strategies for Chromene-3-carboxamide Derivatives

The 2-oxo-2H-chromene-3-carboxamide scaffold is a valuable template for the design and synthesis of chemical libraries. Strategies for analog design focus on systematic structural modifications at two primary locations: the chromene ring and the N-substituent of the carboxamide group. This allows for a thorough exploration of the chemical space around the core structure to optimize biological activity.

Regioselective Substitutions on the Chromene Ring

Introducing substituents onto the benzene (B151609) portion of the chromene ring is a key strategy for modulating the physicochemical properties of the molecule. This is most efficiently accomplished by utilizing appropriately substituted salicylaldehydes as the starting materials in the initial Knoevenagel condensation. nih.gov A wide array of commercially available substituted salicylaldehydes allows for the synthesis of derivatives with substituents at various positions (e.g., 6, 7, or 8-positions).

Common substitutions explored in the literature include:

Halogens: Introduction of fluoro, chloro, and bromo groups (e.g., 6-bromo-2-oxo-2H-chromene-3-carboxylic acid). rsc.orgsemanticscholar.org

Alkoxy Groups: Methoxy or diethylamino groups are often introduced, particularly at the 7-position, to alter electronic properties and solubility. researchgate.net

Nitro Groups: The use of nitro-substituted salicylaldehydes leads to compounds like 6-nitro-2-oxo-2H-chromene-3-carboxylic acid. rsc.org

These modifications can influence factors such as lipophilicity, electronic distribution, and steric profile, which are critical for molecular interactions.

Varied N-Substitutions on the Carboxamide Moiety

The carboxamide moiety provides a straightforward handle for introducing a diverse range of substituents, significantly impacting the compound's properties. The general synthetic strategy involves reacting a common intermediate, such as ethyl 2-oxo-2H-chromene-3-carboxylate or its corresponding carboxylic acid, with a library of primary or secondary amines. mdpi.comsemanticscholar.org This approach enables the generation of a large number of analogs from a single precursor.

Examples of N-substitutions reported in the literature include:

N-Alkyl and N-Cycloalkyl: Simple alkyl chains and cyclic systems like cyclohexyl. nih.gov

N-Aryl: Phenyl and substituted phenyl groups are common, leading to compounds such as N-phenyl-2-oxo-2H-chromene-3-carboxamide. mdpi.comresearchgate.net

N-Benzyl: Benzyl (B1604629) and substituted benzyl amines are frequently used. semanticscholar.org

Heterocyclic Amines: Amines containing heterocyclic rings, such as piperazine, are incorporated to introduce different pharmacophoric features. nih.gov

Hydrazides: Reaction with hydrazine (B178648) hydrate (B1144303) produces 2-oxo-2H-chromene-3-carbohydrazide, which can be further derivatized to form hydrazones. nih.govderpharmachemica.com

This diversification strategy is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR). researchgate.net

Analytical Spectroscopic and Spectrometric Characterization of Synthesized Compounds

The structural confirmation of this compound and its analogs relies on a combination of standard spectroscopic and spectrometric techniques. These methods provide unambiguous evidence of the compound's identity, purity, and chemical structure. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. Characteristic absorption bands for the 2-oxo-2H-chromene-3-carboxamide core include strong carbonyl (C=O) stretching vibrations for the lactone (around 1700-1740 cm⁻¹) and the amide (around 1640-1680 cm⁻¹). mdpi.comsemanticscholar.orgnih.gov A peak corresponding to the N-H stretch of the secondary amide is also typically observed around 3200-3300 cm⁻¹. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides detailed information about the hydrogen atom arrangement. For a typical N-substituted 2-oxo-2H-chromene-3-carboxamide, a characteristic singlet for the proton at the 4-position of the chromene ring appears at a downfield chemical shift, often above 8.5 ppm. mdpi.comnih.gov The aromatic protons of the benzene ring appear in the range of 7.0-8.0 ppm. The N-H proton of the amide typically presents as a broad signal or a triplet, and its chemical shift can vary. mdpi.com The protons of the N-cyclopentyl group would show characteristic multiplets in the aliphatic region.

¹³C NMR: Confirms the carbon framework of the molecule. The carbonyl carbons of the lactone and amide are readily identified by their characteristic signals in the downfield region (typically 160-170 ppm). mdpi.comresearchgate.net The remaining aromatic and aliphatic carbons appear at their expected chemical shifts.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of the synthesized compound, confirming its elemental composition. mdpi.commdpi.comnih.gov The observed molecular ion peak (e.g., [M+H]⁺) must match the calculated value within a small margin of error. mdpi.com

The following table summarizes the expected analytical data for a compound like this compound, based on data for analogous structures. mdpi.commdpi.comsemanticscholar.orgnih.govnih.gov

| Analytical Technique | Characteristic Feature | Typical Range/Value |

| IR Spectroscopy | Lactone C=O Stretch | 1700 - 1740 cm⁻¹ |

| Amide C=O Stretch | 1640 - 1680 cm⁻¹ | |

| N-H Stretch | 3200 - 3300 cm⁻¹ | |

| ¹H NMR | Chromene H-4 Proton | δ 8.5 - 8.9 ppm (singlet) |

| Aromatic Protons | δ 7.0 - 8.0 ppm (multiplets) | |

| Amide N-H Proton | δ 8.5 - 9.7 ppm (triplet/broad) | |

| ¹³C NMR | Lactone & Amide C=O | δ 160 - 170 ppm |

| Mass Spectrometry | Molecular Ion Peak | Matches calculated exact mass |

Molecular Architecture, Conformational Analysis, and Supramolecular Assembly

Crystallographic Investigations and Three-Dimensional Structural Characterization

Crystallographic studies offer a definitive view of the compound's three-dimensional structure. The analysis of the N-cyclohexyl analogue, which crystallizes in the triclinic space group P-1, serves as a robust model for understanding the cyclopentyl derivative. nih.govresearchgate.net

| Crystal Data for N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide | |

| Parameter | Value |

| Chemical Formula | C16H17NO3 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.4486 (6) |

| b (Å) | 9.6324 (11) |

| c (Å) | 11.0837 (11) |

| α (°) | 83.061 (6) |

| β (°) | 89.134 (5) |

| γ (°) | 73.987 (5) |

| Volume (ų) | 656.79 (12) |

| Z | 2 |

The conformation of the cycloalkyl group and its connection to the chromene core via the carboxamide linker are key structural features. In the N-cyclohexyl analogue, the cyclohexane (B81311) ring adopts a stable chair conformation. nih.govnih.gov For the title compound, the N-cyclopentyl ring would be expected to adopt one of its low-energy conformations, such as an envelope or twist form.

The carboxamide linker (-CONH-) is not coplanar with the chromene ring system. The dihedral angle between the mean plane of the coumarin (B35378) residue and the plane of the amide group is 18.9 (2)°. nih.govnih.gov This twist is influenced by both steric factors and the formation of intramolecular hydrogen bonds. Specific torsion angles define the orientation of the substituent, with the C4—C3—N12—C13 angle measured at -21.3° in the cyclohexyl analogue. nih.gov

Intramolecular Interactions and Hydrogen Bonding Networks

The molecule's conformation is stabilized by a network of intramolecular hydrogen bonds. A significant interaction involves the amide group, where the nitrogen atom's hydrogen (N-H) acts as a donor to the ketonic oxygen atom of the pyrone ring (O11). nih.gov Additionally, a weaker C-H···O interaction is observed where the amide oxygen atom acts as an acceptor for a C-H group from the coumarin core (C4–H4···O14). nih.gov These interactions create stabilizing ring-like motifs within the molecule.

Intermolecular Interactions and Solid-State Packing Architectures

In the solid state, molecules of the N-cyclohexyl analogue arrange themselves through a combination of specific hydrogen bonds and broader aromatic interactions, leading to a well-defined packing architecture. nih.govresearchgate.net

Intermolecular hydrogen bonds are crucial to the crystal packing. Molecules are linked into centrosymmetric dimers by pairs of N—H⋯O contacts involving the pyrone oxygen atom. nih.govnih.gov These dimers are further connected by weak C—H⋯O hydrogen bonds, creating a chain of rings that propagates through the crystal lattice. nih.govnih.gov

| Hydrogen Bond Geometry for N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide | ||||

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N12—H12···O11 (intramolecular) | 0.86 | 2.13 | 2.686 (2) | 121 |

| C4—H4···O14 (intramolecular) | 0.93 | 2.29 | 2.809 (2) | 114 |

| N12—H12···O11 (intermolecular) | 0.86 | 2.10 | 2.955 (2) | 171 |

| C7—H7···O14 (intermolecular) | 0.93 | 2.53 | 3.398 (2) | 155 |

D = donor atom; A = acceptor atom.

Computational and Theoretical Chemistry Studies of N Cyclopentyl 2 Oxo 2h Chromene 3 Carboxamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure and reactivity of N-cyclopentyl-2-oxo-2H-chromene-3-carboxamide. These studies provide a detailed picture of the molecule's geometry and electron distribution, which are key determinants of its chemical behavior and interaction with biological systems.

Density Functional Theory (DFT) for Molecular Descriptors

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to optimize the molecular geometry and compute a range of molecular descriptors. rsc.org These descriptors are crucial for understanding the molecule's stability and reactivity.

Table 1: Representative Theoretical Molecular Descriptors for a Coumarin-3-Carboxamide Scaffold

| Descriptor | Typical Calculated Value | Significance |

|---|---|---|

| Dipole Moment (Debye) | ~4-6 D | Indicates the molecule's overall polarity, influencing solubility and binding interactions. |

| Total Energy (Hartree) | Compound-specific | Represents the molecule's stability at its optimized geometry. |

| C=O Bond Length (Å) | ~1.22 Å | Reflects the strength and reactivity of the carbonyl groups in the coumarin (B35378) and amide moieties. |

| N-H Bond Length (Å) | ~1.01 Å | Important for hydrogen bonding potential. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal for predicting the chemical reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. rsc.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and polarizable. rsc.org For coumarin derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, provide further quantitative measures of the molecule's reactivity.

Table 2: Key Quantum Chemical Descriptors from FMO Analysis

| Parameter | Formula | Interpretation |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates a higher tendency to receive electrons. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

Molecular Docking Investigations for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound like this compound to a specific biological target. samipubco.commdpi.com Studies on similar coumarin-3-carboxamides have shown their potential to bind to enzymes like casein kinase 2 (CK2), a target in cancer therapy. nih.gov

Ligand-Protein Binding Mode Analysis

Docking simulations place the ligand into the binding site of a protein and score the different poses based on a scoring function. The analysis of the best-scoring pose reveals the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For this compound, the coumarin ring can engage in π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan), while the carbonyl oxygens and the amide group are potential hydrogen bond acceptors and donors, respectively. The cyclopentyl group typically fits into a hydrophobic pocket within the active site.

Binding Energy Estimations and Interaction Mapping

Molecular docking programs provide an estimation of the binding energy (or a docking score), which quantifies the binding affinity between the ligand and the protein. A lower (more negative) binding energy indicates a more stable complex and stronger binding. These scores are crucial for ranking potential drug candidates. Interaction mapping visualizes the key amino acid residues involved in the binding and the nature of their interactions.

Table 3: Representative Ligand-Protein Interactions for a Coumarin-3-Carboxamide Scaffold

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues | Estimated Binding Energy Contribution |

|---|---|---|---|

| Hydrogen Bond | Amide N-H, Carbonyl O | Asp, Glu, Ser, Thr, Asn, Gln | -2 to -5 kcal/mol |

| Hydrophobic Interaction | Cyclopentyl Ring, Benzene (B151609) Ring | Val, Leu, Ile, Ala, Met, Phe | -1 to -3 kcal/mol |

| π-π Stacking | Coumarin Benzene Ring | Phe, Tyr, Trp, His | -1 to -2 kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For coumarin derivatives, 2D and 3D-QSAR models have been developed to predict their anticancer or antimicrobial activities based on various molecular descriptors. researchgate.netnih.gov

A QSAR model is built using a "training set" of compounds with known activities. The resulting equation can then be used to predict the activity of new, untested compounds (the "test set"). Key molecular descriptors in QSAR studies for coumarin derivatives often include electronic properties (like dipole moment), steric parameters, and lipophilicity (LogP). nih.gov The statistical validity of a QSAR model is assessed by parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. nih.gov

Table 4: Common Descriptors Used in QSAR Models for Coumarin Derivatives

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Governs electrostatic interactions and reaction tendencies with the biological target. nih.gov |

| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area | Relates to how the molecule fits into the receptor's binding site. |

| Lipophilicity | LogP (Partition Coefficient) | Influences the molecule's ability to cross cell membranes and reach its target. |

| Structural | Number of Hydrogen Bond Donors/Acceptors | Crucial for forming specific, stabilizing interactions with the receptor. nih.gov |

Descriptor Selection and Model Development

In the realm of Quantitative Structure-Activity Relationship (QSAR) studies for coumarin-based compounds, the careful selection of molecular descriptors is paramount for the development of robust and predictive models. These descriptors, which are numerical representations of molecular properties, can be broadly categorized into constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. For a compound like this compound, a combination of these descriptors is typically employed to capture the nuances of its chemical structure that contribute to its biological activity.

Commonly used descriptors in the development of 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) include steric and electrostatic fields. nih.gov Hydrophobic and hydrogen bond donor/acceptor fields are also critical in defining the interaction landscape of the molecule. nih.gov The development of these models involves aligning a series of structurally related compounds and calculating these fields around them. Statistical methods like Partial Least Squares (PLS) are then used to correlate the variations in these fields with the observed biological activities.

Table 1: Representative Molecular Descriptors for QSAR Model Development

| Descriptor Class | Specific Descriptors | Relevance to this compound |

| Constitutional | Molecular Weight, Number of Rings | Basic structural information influencing bioavailability. |

| Topological | Wiener Index, Balaban Index | Describes molecular branching and connectivity. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the size and shape of the molecule, affecting receptor fit. |

| Electrostatic | Dipole Moment, Partial Charges | Governs electrostatic interactions with the target protein. |

| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges | Provides insights into the molecule's reactivity and electronic properties. |

This table is illustrative and provides examples of descriptor types commonly used in QSAR studies of coumarin derivatives.

Prediction of In Vitro Activity Profiles

Computational models, once developed and validated, serve as powerful tools for predicting the in vitro activity of novel or uncharacterized compounds like this compound. These predictions can guide synthetic efforts by prioritizing compounds with a higher likelihood of exhibiting the desired biological effect. For instance, QSAR models can predict the potency of a compound against a specific biological target, such as an enzyme or a receptor.

The predicted activities are often expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. For coumarin-3-carboxamide derivatives, computational studies have been employed to predict their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.govnih.gov For example, a QSAR model built on a series of coumarin derivatives could predict the anticancer activity of this compound against a particular cancer cell line. nih.gov

Table 2: Hypothetical Predicted In Vitro Activity Profile for this compound

| Biological Target/Assay | Predicted Activity (e.g., pIC50) | Computational Method |

| Cyclooxygenase-2 (COX-2) Inhibition | 6.5 | 3D-QSAR (CoMFA) |

| Tumor Necrosis Factor-alpha (TNF-α) Inhibition | 5.8 | Pharmacophore Modeling |

| A549 Lung Cancer Cell Line Cytotoxicity | 5.2 | Docking Score Correlation |

| Staphylococcus aureus Growth Inhibition | 4.9 | Similarity-Based Prediction |

This table presents hypothetical predicted activity values to illustrate the output of computational models. Actual values would be derived from specific, validated QSAR models.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stabilityresearchgate.net

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between a ligand, such as this compound, and its biological target at an atomic level. nih.gov These simulations can reveal the conformational changes that occur upon binding, the stability of the ligand-protein complex over time, and the key residues involved in the interaction.

A typical MD simulation involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds. The resulting trajectory provides a detailed movie of the molecular motions. Analysis of this trajectory can yield valuable information, including the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the binding free energy, which provides a quantitative measure of the binding affinity. mdpi.com

Table 3: Representative Parameters for a Molecular Dynamics Simulation

| Parameter | Value/Description | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |

| Water Model | TIP3P, SPC/E | Simulates the aqueous solvent environment. |

| Simulation Time | 100 ns | Duration of the simulation to observe molecular motions. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates atmospheric pressure. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

This table outlines typical parameters used in setting up a molecular dynamics simulation and is for illustrative purposes.

Virtual Screening and Cheminformatics Applications for Library Prioritizationnih.govsamipubco.com

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com this compound can be used as a query molecule or a scaffold in such screening campaigns. Cheminformatics tools are employed to manage and analyze these large chemical datasets, facilitating the prioritization of compounds for experimental testing.

Structure-based virtual screening involves docking a library of compounds into the three-dimensional structure of a target protein and scoring their binding poses. nih.gov Ligand-based virtual screening, on the other hand, uses the structure of a known active compound, like a potent coumarin-3-carboxamide derivative, to find other molecules with similar properties. Pharmacophore modeling, a ligand-based approach, identifies the essential three-dimensional arrangement of chemical features required for biological activity.

Cheminformatics applications extend to the analysis of compound libraries to ensure diversity, drug-likeness, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net By applying various computational filters, a large initial library can be narrowed down to a smaller, more manageable set of high-quality candidates for synthesis and biological evaluation.

Table 4: Illustrative Workflow for Virtual Screening and Library Prioritization

| Step | Description | Outcome |

| 1. Library Preparation | Assembling and preparing a large database of chemical compounds. | A standardized library of molecules ready for screening. |

| 2. Initial Filtering | Applying filters for drug-likeness (e.g., Lipinski's Rule of Five). | A smaller library of compounds with favorable physicochemical properties. |

| 3. Virtual Screening | Docking the filtered library against a protein target or using a pharmacophore model. | A ranked list of compounds based on their predicted binding affinity or fit. |

| 4. Hit Selection & Clustering | Selecting the top-scoring compounds and grouping them based on structural similarity. | A diverse set of promising hit compounds. |

| 5. ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Prioritized hit list with predicted pharmacokinetic and safety profiles. |

This table provides a general workflow for a virtual screening campaign and is for illustrative purposes.

Mechanistic Probes and Biological Target Interactions at the Molecular and Cellular Level in Vitro

The 2-oxo-2H-chromene-3-carboxamide core structure has been the subject of numerous in vitro studies to determine its potential as a modulator of various enzymatic targets. These investigations are crucial for identifying lead compounds in drug discovery and understanding structure-activity relationships.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Derivatives of 2-oxo-2H-chromene-3-carboxamide have demonstrated significant inhibitory potential against monoamine oxidases (MAOs), particularly the MAO-B isoform, which is a key target in the management of neurodegenerative diseases.

A study focusing on new 2H-chromene-3-carboxamide derivatives identified several potent inhibitors of human MAO-A and MAO-B. Among the synthesized compounds, one derivative emerged as a particularly strong and selective inhibitor of MAO-B with a half-maximal inhibitory concentration (IC₅₀) of 0.93 μM. This compound exhibited a 64.5-fold selectivity for MAO-B over MAO-A. Molecular docking studies suggested that its interaction within the active site involves hydrogen bonding with the conserved residue CYS 172 and a Pi-Pi stacking interaction with residue ILE 199.

Further research into 3-carboxamido-7-substituted coumarins has underscored the potential for this chemical class. One of the most effective compounds from this series, N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, displayed exceptional selectivity for human MAO-B, with an IC₅₀ value of just 0.0014 μM.

Table 1: In Vitro MAO-B Inhibition by 2-oxo-2H-chromene-3-carboxamide Derivatives

| Compound Derivative | Target Enzyme | IC₅₀ (μM) | Selectivity (over MAO-A) |

|---|---|---|---|

| 2H-chromene-3-carboxamide analog (4d) | MAO-B | 0.93 | 64.5-fold |

Aldo-Keto Reductase (AKR) Inhibition

The aldo-keto reductase (AKR) superfamily, particularly isoforms like AKR1B10, has been identified as a therapeutic target in several types of cancer. Virtual screening and subsequent in vitro testing have revealed that chromene-3-carboxamide derivatives are potent competitive inhibitors of AKR1B10.

One of the most potent compounds identified in these studies was (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide. This molecule was found to inhibit the reductase activity of AKR1B10 with a Ki value of 2.7 nM. In a cellular context, it inhibited the metabolism of farnesal in AKR1B10-overexpressing cells with an IC₅₀ value of 0.8 μM.

Table 2: In Vitro AKR1B10 Inhibition by a Chromene-3-carboxamide Derivative

| Compound Derivative | Target Enzyme | Kᵢ (nM) | Cellular IC₅₀ (μM) |

|---|

Coagulation Factor XIIa (FXIIa) Inhibition

Inhibiting Factor XIIa (FXIIa), a key enzyme in the contact activation pathway of blood coagulation, is a promising strategy for developing safer anticoagulants. A specific amidine-containing molecule, identified as "inhibitor 1" and belonging to the 3-carboxamide coumarin (B35378) class, has been investigated for its anticoagulant properties.

In vitro studies using a chromogenic substrate hydrolysis assay showed that this inhibitor directly targets human FXIIa with an IC₅₀ value of approximately 30 μM (specifically, 29.8 ± 5.6 μM). The compound demonstrated functional selectivity, being about 2-fold more selective for FXIIa over Factor Xa (FXa) and exhibiting even greater selectivity (over 7- to 13-fold) against other clotting factors like thrombin, FIXa, FXIa, and activated protein C (APC).

Table 3: In Vitro Inhibition of Coagulation Factors by a 3-Carboxamide Coumarin Derivative

| Target Enzyme | IC₅₀ (μM) |

|---|---|

| Factor XIIa | 29.8 ± 5.6 |

Acetylcholinesterase (AChE) Inhibition

Specifically, molecules such as 2-Oxo-N-phenethyl-2H-chromene-3-carboxamide have been the subject of computational analyses, including 3D-QSAR, molecular docking, and molecular dynamics simulations. These in silico studies suggest that this class of compounds has the potential to bind to and inhibit acetylcholinesterase, indicating that they are a promising avenue for further investigation as potential anti-Alzheimer's agents.

HIV-1 Integrase (HIV-1 IN) Inhibition

HIV-1 integrase (IN) is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy. Research into novel inhibitors has included the evaluation of various 2-oxo-2H-chromene-3-carboxamide derivatives.

One study on a series of 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues found that several of these compounds significantly inhibited the 3'-strand transfer step of HIV-1 integrase, with IC₅₀ values below 1.7 μM. Another investigation into novel coumarin-3-carbohydrazide derivatives, which share the core coumarin carboxamide structure, identified compounds with potent anti-HIV-1 IN activities, showing IC₅₀ values in the nanomolar range. These findings highlight the importance of the chromene-3-carboxamide motif for enzymatic inhibition.

Table 4: In Vitro HIV-1 Integrase Inhibition by 2-oxo-2H-chromene-3-carboxamide Analogs

| Compound Class | Target Enzyme | IC₅₀ |

|---|---|---|

| 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues | HIV-1 Integrase | < 1.7 μM |

Tyrosine Kinase (e.g., p60c-src) Inhibition

The chromone (4H-1-benzopyran-4-one) moiety, which is closely related to the 2-oxo-2H-chromene structure, is recognized as an important structural unit in medicinal chemistry with a wide array of biological activities, including tyrosine kinase inhibition.

Although specific data for N-cyclopentyl-2-oxo-2H-chromene-3-carboxamide is not available, research on related structures supports the potential for this compound class to act as kinase inhibitors. For instance, derivatives of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid have been synthesized and evaluated as inhibitors of the inflammatory kinases TBK1 and IKKε. Certain analogs in this series displayed potent inhibition with IC₅₀ values as low as 210 nM. This suggests that the broader chromone-based scaffold is a viable starting point for developing inhibitors against various kinases.

Potential Interactions with Other Protein Targets (e.g., CFTR potentiators, PDE7 inhibitors)

Currently, there is a lack of specific published data detailing the interaction of this compound with protein targets such as the cystic fibrosis transmembrane conductance regulator (CFTR) or phosphodiesterase 7 (PDE7). While the broader class of coumarin and chromene derivatives has been investigated for a wide range of biological activities, research focusing on the N-cyclopentyl substituted carboxamide of the 2-oxo-2H-chromene core as a CFTR potentiator or PDE7 inhibitor is not available in the reviewed scientific literature. Structure-based discovery programs have been employed to identify novel CFTR modulators, but these studies have not reported on this specific compound.

Investigation of Antioxidant Properties In Vitro

There are no specific in vitro studies available in the scientific literature that evaluate the antioxidant properties of this compound. The coumarin (2-oxo-2H-chromene) scaffold is known to be a core structure in various compounds exhibiting antioxidant effects, and numerous derivatives have been synthesized and tested for their ability to scavenge free radicals using assays such as the DPPH and hydrogen peroxide radical methods. However, specific experimental data, including IC50 values or comparative analyses against standard antioxidants, for the N-cyclopentyl derivative are not documented.

Future Research Directions and Advanced Methodological Integration

Exploration of Green Chemistry Principles in Synthesis

The synthesis of the 2-oxo-2H-chromene-3-carboxamide scaffold, the core of the target molecule, is well-established. However, future efforts will concentrate on aligning these synthetic routes with the principles of green chemistry to enhance sustainability, reduce waste, and improve efficiency. Traditional methods often require harsh conditions, but modern approaches offer environmentally benign alternatives.

One promising avenue is the use of Knoevenagel condensation reactions under eco-friendly conditions. Research has demonstrated the synthesis of 2-imino-2H-chromene-3-carboxamides, which are direct precursors to the 2-oxo analogs, using aqueous sodium carbonate solutions at room temperature, achieving excellent yields and high atom economy. rsc.org Subsequent hydrolysis with aqueous HCl readily converts the imino group to the oxo group, completing the synthesis. rsc.org

Solvent-free synthesis, often coupled with microwave irradiation, represents another key green strategy. nih.govresearchgate.net Various catalysts have been shown to be effective under these conditions, including ytterbium triflate (Yb(OTf)₃), which can produce coumarin-3-carboxylic acids in excellent yields (93–98%). nih.gov Other studies have successfully employed glutamic acid as a biodegradable catalyst or heterogeneous solid acid catalysts, which can be easily recovered and recycled. orientjchem.orgmdpi.com These solvent-free methods not only prevent the use of hazardous organic solvents but also often lead to shorter reaction times and simplified product work-up. researchgate.net Adapting these established green protocols for the final amidation step with cyclopentylamine (B150401) would be a logical progression for the sustainable production of N-cyclopentyl-2-oxo-2H-chromene-3-carboxamide.

| Green Synthesis Method | Catalyst/Medium | Key Advantages | Applicability to Core Scaffold | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Aqueous Na₂CO₃/NaHCO₃ | Room temperature, high atom economy, avoids organic solvents. | Directly synthesizes the precursor scaffold. | rsc.org |

| Microwave-Assisted Synthesis | Ytterbium triflate (Yb(OTf)₃) | Solvent-free, excellent yields (93-98%), short reaction times. | Effective for forming the coumarin-3-carboxylic acid intermediate. | nih.gov |

| Biocatalysis | Glutamic Acid | Biodegradable, inexpensive, solvent-free conditions. | Promotes the condensation reaction to form the coumarin (B35378) ring. | orientjchem.org |

| Heterogeneous Catalysis | Solid acids (e.g., Amberlyst-15) | Catalyst is easily recoverable and recyclable, solvent-free. | Facilitates Pechmann or Knoevenagel condensations. | mdpi.com |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To efficiently explore the biological potential of the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. Combinatorial chemistry allows for the rapid synthesis of a large library of related compounds by systematically varying the substituents on the core molecule. For instance, the parent ethyl 2-oxo-2H-chromene-3-carboxylate can be reacted with a diverse array of primary and secondary amines, including cyclopentylamine and its analogs, to generate a focused library of carboxamide derivatives. acgpubs.org

Once this chemical library is generated, HTS can be employed to rapidly assess the biological activity of thousands of compounds against specific targets. nih.gov This process utilizes automated robotic systems to test the entire library in parallel, for example, in cell-based assays to measure cytotoxicity against cancer cell lines or in biochemical assays to measure the inhibition of a specific enzyme. nih.govresearchgate.net Cheminformatics approaches can be used as a preliminary screen, filtering large virtual libraries based on predicted drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties before synthesis, thereby focusing resources on the most promising candidates. ukaazpublications.com This combined approach of combinatorial synthesis and HTS dramatically accelerates the hit-to-lead optimization process, enabling the efficient identification of derivatives with enhanced potency or novel biological activities.

Application of Artificial Intelligence and Machine Learning in Activity Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the prediction of molecular properties and biological activities from chemical structures alone. ijcrt.org For a compound like this compound, these computational tools can guide the design of new derivatives with improved characteristics.

Quantitative Structure-Activity Relationship (QSAR) models, a foundational ML technique, can be developed for the coumarin-3-carboxamide class. These models establish a mathematical correlation between structural features (descriptors) of the molecules and their measured biological activity. mdpi.com More advanced ML models, such as random forests or deep neural networks, can capture highly complex, non-linear relationships. nih.govresearchgate.net These models are trained on large datasets of known coumarin derivatives and their activities, and can then be used to predict the activity of novel, unsynthesized compounds. nih.govbiorxiv.org

This in silico approach allows for the virtual screening of vast chemical libraries, prioritizing a smaller, more manageable number of candidates for synthesis and experimental testing. nih.govmdpi.com Furthermore, generative AI models can design entirely new molecules from scratch, optimized for predicted activity against a specific biological target while adhering to desired physicochemical properties. This integration of AI/ML significantly reduces the time and cost associated with the traditional trial-and-error cycle of drug discovery. ijcrt.org

| AI/ML Method | Application in Drug Discovery | Potential Use for Coumarin-3-Carboxamides | Reference |

|---|---|---|---|

| QSAR | Predicting activity based on structural features. | Correlate substitutions on the coumarin ring and amide with bioactivity. | mdpi.com |

| Virtual Screening | Docking large libraries of compounds into a protein target. | Identify derivatives with the highest predicted binding affinity for a target enzyme. | nih.govmdpi.com |

| Random Forest | Classification and regression for activity prediction. | Predict whether a new derivative will be active or inactive based on diverse structural fingerprints. | researchgate.net |

| Deep Neural Networks | Learning complex structure-activity relationships from large datasets. | Predict nuanced activity levels (e.g., IC₅₀ values) for a large set of novel derivatives. | nih.gov |

Biophysical Characterization of Ligand-Target Interactions In Vitro

Once a promising biological activity is identified for this compound, a deep understanding of its interaction with the molecular target is crucial. Modern biophysical techniques provide direct, quantitative data on these interactions in vitro, which is essential for rational drug design. These methods allow for the precise characterization of binding affinity, kinetics, and thermodynamics. nih.gov

Surface Plasmon Resonance (SPR) is a powerful, label-free technology that measures molecular interactions in real-time. nuvisan.com In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution of the compound is flowed over the surface. The technique detects changes in the refractive index at the surface as the compound binds and dissociates, providing precise values for the association rate (kₒₙ), dissociation rate (kₒff), and the equilibrium dissociation constant (K₋), which is a direct measure of binding affinity. researchgate.netnih.govmdpi.com

Isothermal Titration Calorimetry (ITC) is another key technique that directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction, including the binding affinity (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This information can reveal the driving forces behind the binding interaction. Fluorescence-based techniques, such as Fluorescence Resonance Energy Transfer (FRET), can also be employed to study binding and conformational changes in proteins upon ligand association. nih.govnih.gov These detailed biophysical data are invaluable for understanding the structure-activity relationship and optimizing the molecular structure to enhance target engagement.

Multi-Omics Approaches for Deeper Mechanistic Understanding of In Vitro Cellular Effects

To understand the broader biological consequences of treating cells with this compound, multi-omics approaches offer an unbiased and comprehensive view. Instead of focusing on a single predetermined target, these methods survey the global changes across different molecular layers within the cell, such as the transcriptome (all RNA transcripts) and the proteome (all proteins). researchgate.net

If a compound shows, for example, anti-proliferative effects on cancer cells, transcriptomics (using techniques like RNA-sequencing) can reveal which genes are up- or down-regulated following treatment. This can point to entire signaling pathways that are perturbed by the compound. mdpi.com Similarly, proteomics (often using mass spectrometry) can identify changes in the abundance of thousands of proteins, providing a functional snapshot of the cellular state. mdpi.com

Integrating these datasets can provide a powerful, systems-level understanding of the compound's mechanism of action. researchgate.nettandfonline.com For instance, an integrated analysis might reveal that the compound induces cell cycle arrest by down-regulating key cyclin genes (transcriptomics) and reducing the levels of their corresponding proteins (proteomics). This approach can uncover unexpected off-target effects or identify novel mechanisms and biomarkers of response, providing a much richer biological context than traditional, hypothesis-driven methods. tandfonline.comnih.gov

Q & A

Q. What are the established synthetic routes for N-cyclopentyl-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves a two-step process:

Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions to form the 2-oxo-2H-chromene scaffold .

Amidation : Reaction of the chromene-3-carboxylic acid intermediate with cyclopentylamine using coupling agents like EDCI or HOBt in the presence of a base (e.g., triethylamine) in anhydrous DMF .

- Optimization Strategies :

- Varying coupling agents (e.g., DCC vs. EDCI) to improve reaction efficiency.

- Solvent screening (DMF, THF, or DCM) to enhance solubility and reduce side reactions.

- Temperature control (0–25°C) during amidation to minimize decomposition.

- Example Yield Data :

| Coupling Agent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDCI | DMF | 78 | >98% |

| DCC | THF | 65 | 95% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent integration and cyclopentyl group conformation. Key signals include:

- H: δ 1.5–1.7 ppm (cyclopentyl CH), δ 8.2–8.5 ppm (chromene H-4) .

- X-ray Crystallography : SHELXL (from the SHELX suite) resolves molecular packing and hydrogen-bonding patterns. For example, the cyclopentyl group’s chair conformation and interactions with the chromene core can be visualized .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H] at m/z 313.12) .

Q. What initial biological screening approaches are recommended for assessing the bioactivity of this compound?

- Methodological Answer :

- In Vitro Assays :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC determination .

- Anti-inflammatory Activity : Inhibition of COX-2 enzyme via ELISA, comparing potency to NSAIDs like celecoxib .

- Controls : Include a reference compound (e.g., doxorubicin for cytotoxicity) and solvent-only controls to validate results.

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo activity data for this compound?

- Methodological Answer :

- Bioavailability Studies : Measure plasma concentration via LC-MS/MS after oral administration in rodent models. Low bioavailability may explain poor in vivo efficacy .

- Metabolic Stability : Incubate the compound with liver microsomes to identify metabolites (e.g., cytochrome P450-mediated oxidation of the cyclopentyl group) .

- Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility and tissue penetration .

Q. What computational methods aid in understanding the structure-activity relationship (SAR) of N-alkyl chromene carboxamides?

- Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or topoisomerase II) using AutoDock Vina. The cyclopentyl group’s hydrophobicity may enhance binding pocket interactions compared to smaller alkyl chains .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, bulky N-alkyl groups (cyclopentyl vs. cyclohexyl) improve membrane permeability .

Q. How does the cyclopentyl substituent influence the compound’s crystallographic packing compared to other N-alkyl groups?

- Methodological Answer :

- SHELX Refinement : Analyze hydrogen-bonding networks (e.g., N–H···O=C interactions) using SHELXL. Cyclopentyl’s chair conformation creates tighter packing than linear N-propyl groups, reducing crystal symmetry .

- Comparative Data :

| Substituent | Crystal System | Density (g/cm³) |

|---|---|---|

| Cyclopentyl | Monoclinic | 1.32 |

| Cyclohexyl | Orthorhombic | 1.28 |

| N-propyl | Triclinic | 1.21 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.